molecular formula C13H14O4 B13962586 Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B13962586
M. Wt: 234.25 g/mol
InChI Key: YESLVTYKZWXVLV-UHFFFAOYSA-N
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Description

Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C13H14O4 It is a derivative of tetrahydronaphthalene, featuring both formyl and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formylation of a hydroxy-tetrahydronaphthalene derivative followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing reaction efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl and hydroxy positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The formyl and hydroxy groups play crucial roles in these interactions, potentially affecting enzyme activity and cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Similar in structure but may have different functional groups or substitutions.

    Tetrahydronaphthalene derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

This compound is unique due to its specific combination of formyl and hydroxy groups, which confer distinct chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 7-formyl-8-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H14O4/c1-17-13(16)9-4-2-8-3-5-10(7-14)12(15)11(8)6-9/h3,5,7,9,15H,2,4,6H2,1H3

InChI Key

YESLVTYKZWXVLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1)C(=C(C=C2)C=O)O

Origin of Product

United States

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